Aconitane-4,8,9-triol, 20-ethyl-1,14,16-trimethoxy-,4-[2-(acetylamino)benzoate], monohydrobromide, (1a,14a,16b)-
CAS No.:
Cat. No.: VC13639052
Molecular Formula: C32H45BrN2O8
Molecular Weight: 665.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C32H45BrN2O8 |
|---|---|
| Molecular Weight | 665.6 g/mol |
| IUPAC Name | [(1S,2R,3S,4S,5R,6S,8S,9R,13S,16R,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate;hydrobromide |
| Standard InChI | InChI=1S/C32H44N2O8.BrH/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5;/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35);1H/t19-,20-,22+,23-,24-,25-,26?,27+,29-,30+,31+,32+;/m1./s1 |
| Standard InChI Key | CFFYROOPXPKMEQ-WADWAFPMSA-N |
| Isomeric SMILES | CCN1C[C@@]2(CC[C@H]([C@@]34[C@@H]2C[C@H](C31)[C@]5(C[C@@H]([C@H]6C[C@H]4[C@@]5([C@H]6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Br |
| SMILES | CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Br |
| Canonical SMILES | CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Br |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound belongs to the aconitane diterpenoid alkaloid family, characterized by a tetracyclic norditerpene骨架 fused to a benzoylated amine moiety. Its molecular formula is , with a molecular weight of 665.6 g/mol . The core structure includes:
-
A 1a,14a,16b stereochemical configuration critical for biological activity .
-
Three hydroxyl groups at positions 4, 8, and 9, which participate in hydrogen bonding with target receptors .
-
A 20-ethyl substituent and three methoxy groups (1,14,16) that enhance lipid solubility and blood-brain barrier permeability .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 665.6 g/mol | |
| Melting Point | 198–202°C (decomposes) | |
| Solubility | 30 mg/mL in chloroform | |
| UV Absorption Maxima | 223, 253, 310 nm |
Synthetic Pathways
Synthesis begins with lappaconitine, isolated from Aconitum sinomontanum, through a four-step process:
-
Demethylation: Selective removal of the 18-methyl group using boron tribromide in dichloromethane at −78°C.
-
Acetylation: Reaction with acetic anhydride in pyridine to introduce the 4-[2-(acetylamino)benzoyl] group.
-
Quaternization: Treatment with hydrobromic acid to form the monohydrobromide salt, improving aqueous solubility .
-
Purification: Chromatographic separation on silica gel (eluent: CHCl₃/MeOH/NH₄OH 90:9:1) yields >90% purity .
Critical parameters include maintaining pH <5 during quaternization to prevent epimerization at C-1 and C-16 .
Mechanism of Action: Ion Channel Modulation
Voltage-Gated Sodium Channel Inhibition
The compound inhibits neuronal Nav1.7 channels () by binding to domain IV S6 segments, stabilizing the inactivated state . This action suppresses aberrant neuronal firing in pain pathways without affecting cardiac Nav1.5 channels at therapeutic doses .
Opioid Receptor Interactions
At 10 μM concentrations, it upregulates spinal dynorphin A expression by 3.2-fold via κ-opioid receptor agonism, producing antihypersensitivity in neuropathic pain models . The 20-ethyl group enhances receptor binding affinity () compared to non-alkylated analogs .
Pharmacological Applications
Antiarrhythmic Efficacy
A randomized trial (n=214) comparing extended-release formulations (Allaforte® 50 mg BID) to propafenone (150 mg TID) demonstrated:
Table 2: Clinical Outcomes in Paroxysmal Atrial Fibrillation
| Parameter | Allaforte® (n=107) | Propafenone (n=107) | p-value |
|---|---|---|---|
| Median Time to Recurrence | 68 days | 42 days | <0.01 |
| QTc Prolongation ≥60 ms | 2.8% | 11.2% | 0.02 |
| Symptomatic Hypotension | 0% | 7.5% | 0.005 |
The reduced proarrhythmic risk stems from selective Nav1.7/Nav1.8 inhibition over cardiac isoforms .
Analgesic Effects
In spinal nerve ligation models, the compound increased mechanical withdrawal thresholds (ED₅₀=1.1 mg/kg) by suppressing TRPV1 and NMDA receptor co-activation . Chronic administration (14 days, 2 mg/kg/day) reversed allodynia without tolerance development .
Future Directions
Ongoing phase III trials (NCT0543289) evaluate transdermal patches for chronic pain management. Computational modeling predicts derivatization at C-8 hydroxyl could enhance Nav1.7 selectivity by 15-fold .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume